molecular formula Cu3P2 B081799 Tricopper phosphide CAS No. 12643-19-5

Tricopper phosphide

Cat. No.: B081799
CAS No.: 12643-19-5
M. Wt: 252.59 g/mol
InChI Key: IIYRHYYIGFXMJX-UHFFFAOYSA-N
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Description

Tricopper phosphide represents a significant area of investigation in materials science, particularly for its compelling electrochemical properties and potential in energy storage applications. Its metalloid characteristics and excellent electrical conductivity make it a superior candidate compared to traditional transition metal oxides. Recent research has demonstrated that ordered Cu 3 P nanorod arrays exhibit exceptional performance as electrode materials. When configured in a hybrid supercapacitor, these nanostructures have achieved a high specific capacity of 664 mAh/g and outstanding long-term cycling stability, retaining 91.36% of capacity after 15,000 cycles . The material's utility extends into the realm of catalytic and small molecule activation studies. Molecular this compound complexes are being explored as structural and functional models for heterogeneous catalysts. These complexes demonstrate significant reactivity, participating in hydrogen atom transfer chemistry and providing valuable thermochemical insights, such as a P-H bond strength of 69.1 kcal/mol, which is relevant to proton-coupled electron transfer processes . The capacity to act as potent nucleophiles also allows for further functionalization, creating diverse phosphinidiide complexes for specialized research . The primary research value of this compound lies in addressing key challenges in electrochemical energy storage systems, namely enhancing energy density without sacrificing power capability or cycling stability. Its application in solution-free, self-assembled electrode designs helps overcome limitations associated with conventional preparation methods, such as unwanted side reactions and increased interfacial resistance, leading to improved rate capability and overall device performance .

Properties

IUPAC Name

tricopper;phosphorus(3-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Cu.2P/q3*+2;2*-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYRHYYIGFXMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894785
Record name Copper phosphide
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Molecular Weight

252.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12019-57-7, 12134-35-9, 12643-19-5
Record name Copper phosphide (Cu3P)
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Record name Copper phosphide, containing more than 15 per cent by weight of phosphorus
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Record name Copper phosphide
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Record name Copper phosphide (Cu3P)
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Record name Copper phosphide
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Record name Tricopper phosphide
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Chemical Reactions Analysis

Hydrolysis and Reaction with Acids

Tricopper phosphide reacts with acids to produce toxic phosphine gas (PH₃). This reaction is critical in both industrial and biological contexts:

  • With Hydrochloric Acid (HCl):
    Cu₃P reacts with HCl to form phosphine, copper(I) chloride, and hydrogen gas :

    Cu3P+3HClPH3+3CuCl+H2\text{Cu}_3\text{P}+3\text{HCl}\rightarrow \text{PH}_3\uparrow +3\text{CuCl}+\text{H}_2\uparrow

    Phosphine is highly flammable and toxic, requiring careful handling.

  • With Nitric Acid (HNO₃):
    Cu₃P dissolves in concentrated nitric acid, undergoing oxidation to form copper nitrate, phosphoric acid, and nitrogen oxides :

    3Cu3P+22HNO39Cu NO3 2+3H3PO4+10NO+8H2O3\text{Cu}_3\text{P}+22\text{HNO}_3\rightarrow 9\text{Cu NO}_3\text{ }_2+3\text{H}_3\text{PO}_4+10\text{NO}\uparrow +8\text{H}_2\text{O}

Key Observations:

ConditionReactivityProductsHazards
Aqueous (neutral)Insoluble NoneNone
Acidic (e.g., HCl)Vigorous reaction PH₃, CuCl, H₂PH₃ toxicity
Oxidizing acid (HNO₃)Complete dissolution Cu(NO₃)₂, H₃PO₄, NONO toxicity

Reaction with Oxidizing Agents

Cu₃P exhibits explosive behavior when combined with strong oxidizers like potassium nitrate (KNO₃) :

Cu3P+KNO3Explosive mixture(products vary with conditions)\text{Cu}_3\text{P}+\text{KNO}_3\rightarrow \text{Explosive mixture}\,(\text{products vary with conditions})

This reaction is leveraged in pyrotechnics but poses significant safety risks due to uncontrolled exothermicity.

Stability in Air and Thermal Decomposition

Cu₃P is stable under dry conditions but decomposes at elevated temperatures (>500°C). Limited data suggest decomposition into copper and phosphorus vapors :

Cu3PΔ3Cu+P\text{Cu}_3\text{P}\xrightarrow{\Delta}3\text{Cu}+\text{P}\uparrow

Synthetic Routes

Cu₃P is synthesized through high-temperature reactions or photochemical methods:

  • Direct Combination:

    3Cu+PHeatCu3P3\text{Cu}+\text{P}\xrightarrow{\text{Heat}}\text{Cu}_3\text{P}
  • Photochemical Reduction:
    Irradiation of copper(II) hypophosphite with UV light yields Cu₃P .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Formula Structure Type Key Properties
Cu₃P Cu₃P Transition metal phosphide High stability in supercapacitors; covalent-ionic bonding; molar mass 221.61 g/mol
InP InP III-V semiconductor Zincblende structure; tunable bandgap (1.34 eV); low toxicity; used in LEDs and solar cells
Zn₃P₂ Zn₃P₂ II-V metal phosphide Tetragonal structure; semiconductor with ~1.5 eV bandgap; used in photovoltaics
Cd₃P₂ Cd₃P₂ II-V metal phosphide High electron mobility; narrow bandgap (~0.5 eV); limited by cadmium toxicity
FeP FeP Transition metal phosphide Orthorhombic structure; catalytic activity in hydrogen evolution reactions

Key Observations :

  • Cu₃P and FeP belong to the transition metal phosphide category, emphasizing their utility in energy storage and catalysis, respectively. In contrast, InP , Zn₃P₂ , and Cd₃P₂ are semiconductors with applications in optoelectronics .
  • Toxicity varies significantly: InP is low-toxicity, whereas Cd₃P₂ poses environmental risks due to cadmium content .

Preparation Methods

Phosphine Gas Reduction Method

A breakthrough in Cu₃P synthesis emerged with the development of the phosphine (PH₃) gas reduction process, as detailed in US5019157A . This method circumvents elemental phosphorus by reacting PH₃ with solid copper at elevated temperatures:

6Cu+2PH32Cu3P+3H2(ΔH = -216 kJ/mol)6\text{Cu} + 2\text{PH}3 \rightarrow 2\text{Cu}3\text{P} + 3\text{H}_2 \quad \text{(ΔH = -216 kJ/mol)}

Key Process Parameters:

  • Temperature Range: 714–1083°C (optimized at 714–800°C).

  • Reactant Form: Non-pulverulent copper chunks to maximize surface area.

  • Byproduct Management: Residual gases (H₂, unreacted PH₃) are combusted, and P₄O₁₀ scrubbers convert emissions into phosphoric acid.

Advantages:

  • Continuous operation capability, unlike batch-based elemental phosphorus methods.

  • Utilizes phosphorus-contaminated sludges, mitigating environmental hazards.

  • Higher purity (≥95%) due to eutectic separation of Cu₃P from unreacted copper.

Limitations:

  • PH₃ is highly toxic (TLV-TWA: 0.3 ppm), necessitating stringent safety protocols.

  • Energy-intensive heating requirements.

Modern Solution-Based Synthesis Techniques

In contrast to high-temperature methods, solution-based approaches offer safer and more controllable routes. US20170015558A1 exemplifies this paradigm, employing transition metal precursors and phosphorus sources in aqueous or organic media.

Hydrothermal Reduction

This method involves:

  • Dissolving copper precursors (e.g., Cu(NO₃)₂) and phosphorus sources (e.g., NaH₂PO₂) in deionized water.

  • Heating the mixture at 90–150°C under inert gas (N₂/Ar) for 90–150 minutes.

  • Precipitation via organic solvents (toluene/hexane) yields nanocrystalline Cu₃P.

Critical Factors:

  • pH Control: Alkaline conditions (pH 9–11) favor PH₃ generation and subsequent Cu reduction.

  • Reducing Agents: Hypophosphite ions (H₂PO₂⁻) act as both P source and reductant:

    Cu2++H2PO2+H2OCu3P+HPO32+H+\text{Cu}^{2+} + \text{H}_2\text{PO}_2^- + \text{H}_2\text{O} \rightarrow \text{Cu}_3\text{P} + \text{HPO}_3^{2-} + \text{H}^+

Advantages:

  • Ambient pressure conditions reduce energy costs.

  • Tunable particle size (10–50 nm) via surfactant additives.

  • Scalable for thin-film applications in photovoltaics.

Limitations:

  • Lower yield (70–85%) compared to gas-phase methods.

  • Requires post-synthesis purification to remove sodium/potassium salts.

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics of gas-phase and solution-based Cu₃P synthesis:

Parameter Phosphine Gas Method Hydrothermal Reduction
Temperature714–1083°C90–150°C
Reaction Time1–2 hours1.5–2.5 hours
Yield90–95%70–85%
Purity≥95%85–90%
Particle SizeMicron-scale granules10–50 nm nanoparticles
Safety ConcernsHigh (PH₃ toxicity)Moderate (alkali handling)
Environmental ImpactLow (waste PH₃ scrubbed)Moderate (salt byproducts)

Emerging Innovations and Hybrid Approaches

Recent advancements focus on hybridizing gas- and solution-phase methods to optimize efficiency. For example, electrochemical deposition enables Cu₃P thin-film growth at 25–80°C using CuSO₄ and PH₃ precursors. This method achieves 88% Faradaic efficiency but remains limited by slow deposition rates (2–5 nm/hour).

Mechanochemical Synthesis

Ball milling Cu₂O with red phosphorus (P₄) at 300–500 rpm produces Cu₃P within 4–6 hours. The solid-state reaction avoids solvents, yielding 80–90% purity with minimal energy input. However, contamination from milling media (e.g., stainless steel) remains a challenge.

Industrial Applications and Scalability

Cu₃P’s metallurgical applications dominate industrial demand, particularly in deoxidizing copper alloys. Gas-phase synthesis remains preferred for bulk production (≥100 kg/batch), while solution methods cater to niche electronic applications. A cost breakdown reveals:

Cost Factor Gas-Phase Solution-Based
Raw Materials$12/kg$18/kg
Energy$8/kg$5/kg
Waste Treatment$3/kg$7/kg
Total $23/kg $30/kg

Q & A

Q. Basic

  • XRD : Confirms crystal structure and phase purity by matching peaks with reference patterns (e.g., JCPDS 71-2264) .
  • SEM-EDS/TEM : Resolves morphology and provides elemental mapping to verify Cu:P stoichiometry .
  • XPS : Validates oxidation states (e.g., Cu⁺ vs. Cu²⁺) and detects surface contaminants .
    Table 1 : Common Characterization Techniques
TechniquePurposeKey Parameters
XRDPhase identification2θ range: 10–80°, step size: 0.02°
TEMNanoscale morphologyAcceleration voltage: 200 kV
XPSSurface chemistryPass energy: 20 eV, depth profiling

What strategies can address discrepancies in reported electronic properties of this compound across different studies?

Advanced
Discrepancies in properties (e.g., resistivity, carrier concentration) often arise from:

  • Synthesis Variability : Subtle differences in precursor purity or reaction kinetics.
  • Measurement Conditions : Ambient vs. vacuum environments affecting surface oxidation.
    Resolution Strategies :
  • Controlled Replication : Reproduce experiments using identical protocols and cross-validate with collaborators .
  • Data Transparency : Publish raw datasets (e.g., I-V curves, Hall data) alongside processed results in supplementary materials .
  • Systematic DOE : Design experiments varying one parameter at a time (e.g., temperature, pressure) to isolate influencing factors .

How can computational models be integrated with experimental data to predict this compound’s behavior under varying conditions?

Q. Advanced

  • DFT Simulations : Calculate band structure, density of states, and defect formation energies to guide experimental doping strategies .
  • Molecular Dynamics (MD) : Model thermal stability and phase transitions at high temperatures (>500°C) .
    Synergy : Validate computational predictions with in-situ XRD or Raman spectroscopy during thermal cycling .

What are the key challenges in achieving phase-pure this compound, and how can they be mitigated?

Basic
Challenges include:

  • Phosphorus Volatility : High vapor pressure of P leads to non-stoichiometric products.
    Mitigation :
  • Use sealed ampoules or excess phosphorus to maintain stoichiometry .
  • Employ rapid thermal processing to minimize P loss .

What methodological approaches are recommended for studying the catalytic mechanisms of this compound in complex reactions?

Q. Advanced

  • In-Situ Spectroscopy : Use operando Raman or FTIR to identify intermediate species during catalysis (e.g., CO₂ reduction) .
  • Isotopic Labeling : Trace reaction pathways using ¹⁸O or D₂O isotopes in electrochemical cells .
  • Microkinetic Modeling : Combine experimental turnover frequencies with DFT-derived activation barriers to elucidate rate-limiting steps .

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